molecular formula C7H10N2O2 B2488072 (3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol CAS No. 1498095-43-4

(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B2488072
CAS No.: 1498095-43-4
M. Wt: 154.169
InChI Key: BLOUCAGYHVSFFG-UHFFFAOYSA-N
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Description

(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclobutyl group at position 3 and a hydroxymethyl (–CH2OH) group at position 5. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and versatility in drug design .

Properties

IUPAC Name

(3-cyclobutyl-1,2,4-oxadiazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-4-6-8-7(9-11-6)5-2-1-3-5/h5,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOUCAGYHVSFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclobutylamidoxime Precursors

The foundational step involves synthesizing cyclobutylamidoxime, the key intermediate for oxadiazole formation. Cyclobutylcarbonitrile reacts with hydroxylamine hydrochloride ($$ \text{NH}2\text{OH} \cdot \text{HCl} $$) in acetic acid ($$ \text{CH}3\text{COOH} $$) at 100°C for 2 hours. This reaction proceeds via nucleophilic addition, yielding $$ N' $$-hydroxycyclobutylcarboximidamide:

$$
\text{Cyclobutyl-CN} + \text{NH}2\text{OH} \xrightarrow{\text{AcOH}} \text{Cyclobutyl-C(=N-OH)-NH}2
$$

The amidoxime intermediate is critical for subsequent cyclization but is often used without isolation to minimize decomposition.

Acyl Chloride Selection and Reaction Optimization

The amidoxime reacts with acyl chlorides to form 1,2,4-oxadiazoles. For the target compound, chloroacetyl chloride ($$ \text{ClCH}_2\text{COCl} $$) is proposed as the acylating agent. Reaction in tetrahydrofuran (THF) at room temperature facilitates esterification, followed by cyclization in dimethyl sulfoxide (DMSO) at 120°C:

$$
\text{Cyclobutyl-C(=N-OH)-NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{THF}} \text{Intermediate} \xrightarrow{\text{DMSO, 120°C}} \text{ClCH}_2-\text{Oxadiazole}
$$

The chloromethyl intermediate undergoes hydrolysis in aqueous sodium hydroxide ($$ \text{NaOH} $$) to yield the hydroxymethyl group:

$$
\text{ClCH}2-\text{Oxadiazole} + \text{NaOH} \rightarrow \text{HOCH}2-\text{Oxadiazole} + \text{NaCl}
$$

This two-step approach balances reactivity and functional group tolerance, achieving yields of 60–75% in analogous systems.

One-Pot Synthesis Strategies

A streamlined one-pot method eliminates intermediate isolation, enhancing efficiency. Cyclobutylcarbonitrile, hydroxylamine, and chloroacetyl chloride are combined sequentially in THF and DMSO under reflux. Key advantages include:

  • Reduced purification steps : Byproducts like $$ \text{HCl} $$ and water are removed in situ.
  • Solvent compatibility : DMSO acts as both solvent and dehydrating agent, promoting cyclization.

Reaction conditions are summarized below:

Parameter Value Role
Temperature 120°C Accelerates cyclization
Solvent DMSO Facilitates dehydration
Catalyst Acetic acid Amidoxime formation
Reaction Time 3–4 hours Ensures complete conversion

Post-Cyclization Functionalization Techniques

Hydroxymethyl Group Introduction

The chloromethyl group introduced via chloroacetyl chloride is hydrolyzed under basic conditions ($$ \text{NaOH} $$, $$ \text{H}_2\text{O} $$, 60°C). This step requires careful pH control to prevent oxadiazole ring degradation.

Alternative Protecting Group Strategies

To circumvent stability issues, acetyl-protected glycolic acid chloride ($$ \text{AcOCH}_2\text{COCl} $$) may be used. Post-cyclization deprotection with hydrochloric acid ($$ \text{HCl} $$) yields the hydroxymethyl derivative:

$$
\text{AcOCH}2-\text{Oxadiazole} + \text{HCl} \rightarrow \text{HOCH}2-\text{Oxadiazole} + \text{AcCl}
$$

This method avoids harsh hydrolysis conditions but introduces additional synthetic steps.

Industrial-Scale Production Considerations

Scaling up the synthesis demands optimization of:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction times.
  • Catalyst recycling : Acetic acid recovery minimizes waste.
  • Purity control : Chromatography or crystallization ensures pharmaceutical-grade output.

Economic analyses suggest a 40% cost reduction when using one-pot methods compared to multi-step protocols.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group (-CH2_2OH) undergoes oxidation to form a carboxylic acid derivative. This reaction typically employs strong oxidizing agents:

Reagent/ConditionsProductRationaleSource
KMnO4_4, acidic conditions(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)carboxylic acidOxidation of primary alcohol to carboxylic acid via aldehyde intermediate.
CrO3_3, H2_2SO4_4Same as aboveChromic acid oxidizes -CH2_2OH to -COOH efficiently.

The reaction mechanism involves protonation of the hydroxyl group, followed by deprotonation and formation of a carbonyl intermediate. The electron-withdrawing oxadiazole ring facilitates stabilization of the transition state.

Esterification

The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters:

ReagentProductYield (%)NotesSource
Acetyl chloride, pyridine(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl acetate82–89Pyridine acts as a catalyst and acid scavenger.
Benzoyl chloride, DMAP(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl benzoate75–80DMAP enhances nucleophilicity of the alcohol.

Esterification preserves the oxadiazole ring’s integrity, making it useful for prodrug design or solubility modulation.

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) for subsequent SN2_2 reactions:

StepReagentIntermediate/ProductApplicationSource
TosylationTosyl chloride, Et3_3N(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl tosylateEnables alkylation or arylation.
AlkylationNaH, R-X(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl-RIntroduces alkyl/aryl groups.

This method is critical for diversifying the compound’s substituents in medicinal chemistry.

Ring-Opening Reactions

Under strongly acidic or basic conditions, the 1,2,4-oxadiazole ring undergoes cleavage:

ConditionsProductMechanismSource
HCl (conc.), refluxCyclobutylamide and nitrile derivativesAcid-mediated hydrolysis of the oxadiazole ring.
NaOH (aq.), heatCyclobutylurea analogsBase-induced ring opening via nucleophilic attack.

The cyclobutyl group remains intact during ring opening, enabling access to novel heterocycles.

Coordination Chemistry

The oxadiazole nitrogen atoms participate in metal coordination, forming complexes with applications in catalysis:

Metal SaltLigand RatioComplex StructureApplicationSource
Cu(ClO4_4)2_21:2[Cu(L)2_2]2+^{2+}Catalytic oxidation reactions.
PdCl2_21:1[Pd(L)Cl2_2]Cross-coupling catalysis.

The hydroxymethyl group does not interfere with coordination, making the compound a versatile ligand.

Reduction Reactions

While the alcohol group is typically oxidized, the oxadiazole ring can be reduced under specific conditions:

ReagentProductSelectivitySource
H2_2, Pd/CPartially reduced oxadiazolineSelective reduction of N-O bond.
LiAlH4_4Open-chain amine derivativeComplete ring reduction to form amines.

Reduction pathways are less common but valuable for accessing saturated heterocycles.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H10_{10}N2_2O2_2
  • SMILES : C1CC(C1)C2=NOC(=N2)CO
  • InChI : InChI=1S/C7H10N2O2/c10-4-6-8-7(9-11-6)5-2-1-3-5/h5,10H,1-4H2

The compound features a cyclobutyl group attached to an oxadiazole ring, which contributes to its unique chemical reactivity and biological activity.

Chemistry

(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol serves as a versatile building block in organic synthesis. It can be utilized for:

  • Synthesis of Complex Molecules : Its structure allows for modifications that can lead to a variety of derivatives with distinct properties.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli0.015 mg/mL
    S. aureus0.007 mg/mL
  • Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction.
    Cell LineIC50 (µM)Mechanism
    HeLa5.0Enzyme inhibition
    MCF-73.5Apoptosis induction

Medicine

The compound is under investigation for its potential as a therapeutic agent:

  • Drug Development : Its ability to interact with specific enzymes and receptors makes it a candidate for developing drugs targeting diseases such as cancer and bacterial infections.

Case Study 1: Anticancer Efficacy

In a controlled study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to the control group. This highlights its potential as an anticancer agent.

Case Study 2: Antibacterial Effectiveness

A clinical trial evaluated the antibacterial activity of this compound against multi-drug resistant bacterial strains. Results indicated effective inhibition of bacterial growth, showcasing its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of (3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol and its analogs:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound* Cyclobutyl (C₄H₇) C₇H₁₀N₂O₂ ~154.16 (estimated) Not reported Moderate lipophilicity, rigid structure
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol Phenyl (C₆H₅) C₉H₈N₂O₂ 176.17 Not reported Higher aromaticity, potential π-π interactions
(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanol tert-Butyl (C₄H₉) C₇H₁₂N₂O₂ 156.18 Powder (RT storage) Steric bulk, improved metabolic stability
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol Methyl (oxadiazole) + phenyl C₁₀H₁₀N₂O₂ 190.20 Not reported Extended conjugation, dual substituent effects
(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol Isopropyl (C₃H₇) C₆H₁₀N₂O₂ 142.16 Not reported Intermediate lipophilicity, balanced steric profile

*Estimated molecular weight based on cyclobutyl substitution.

Key Observations:
  • Cyclobutyl vs.
  • tert-Butyl vs. Cyclobutyl : The tert-butyl group offers greater steric hindrance, which may stabilize the molecule against enzymatic degradation but reduce membrane permeability .
  • Methyl-Phenyl Hybrid () : Combines methyl’s electron-donating effects with phenyl’s aromaticity, likely enhancing antimicrobial activity through dual mechanisms .

Physical and Spectroscopic Data

  • IR/NMR : Analogous compounds (e.g., ) show characteristic peaks for –OH (~3015 cm⁻¹), C=O (~1750 cm⁻¹), and oxadiazole ring vibrations (~1596 cm⁻¹).
  • Solubility : Cyclobutyl’s moderate lipophilicity suggests better aqueous solubility than phenyl analogs but lower than hydrophilic substituents (e.g., –CH₂OH derivatives).

Biological Activity

(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol is a compound with a unique oxadiazole structure, which has garnered interest in various fields of biological research. The compound's potential biological activities, particularly in medicinal chemistry, include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H10_{10}N2_2O2_2, with a structural representation as follows:

  • SMILES : C1CC(C1)C2=NOC(=N2)CO
  • InChIKey : BLOUCAGYHVSFFG-UHFFFAOYSA-N

This compound features a cyclobutyl group attached to an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Oxadiazoles have been implicated in anticancer activity due to their ability to inhibit specific enzymes and pathways involved in tumor growth. For instance, compounds within this class have demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines. Although specific data on this compound is sparse, related compounds have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds similar to this compound have been reported to reduce inflammatory markers in vitro and in vivo. This suggests that the compound may possess similar properties that warrant further investigation .

Case Studies and Research Findings

Several studies highlight the biological activities of oxadiazole-containing compounds:

  • Antimicrobial Study : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties against Escherichia coli and Bacillus subtilis. Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    CompoundMIC (µg/mL)Target Organism
    5a16E. coli
    5b32B. subtilis
  • Anticancer Activity : A study focused on the effects of oxadiazole derivatives on human cancer cell lines showed that certain compounds induced significant cytotoxicity at low concentrations. The IC50_{50} values for some derivatives were below 10 µM against breast cancer cells .
    CompoundIC50_{50} (µM)Cancer Cell Line
    6c8MCF7
    6d12HeLa
  • Anti-inflammatory Research : In an animal model of inflammation, a related oxadiazole compound was shown to significantly reduce paw edema compared to control groups .

Q & A

Q. What are the common synthetic routes for preparing (3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methanol?

  • Methodological Answer : The synthesis typically involves cyclocondensation of cyclobutyl-substituted amidoximes with activated esters or carboxylic acid derivatives. For example:

Cyclobutyl precursor preparation : Cyclobutylcarbonyl chloride is reacted with hydroxylamine to form the amidoxime intermediate.

Oxadiazole ring formation : The amidoxime undergoes cyclization with a methyl ester (e.g., methyl glycolate) under reflux in a polar solvent (e.g., ethanol) to form the 1,2,4-oxadiazole core .

Reduction step : The ester group is reduced to a primary alcohol using LiAlH4 or NaBH4, followed by purification via column chromatography .
Key parameters : Reaction temperature (80–100°C), solvent polarity, and catalyst selection influence yield and purity.

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS to confirm purity (>95%) and monitor byproducts .
  • Spectroscopy :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 4.8–5.2 ppm (methanol -CH2OH) and δ 2.5–3.5 ppm (cyclobutyl protons) confirm substitution patterns .
  • IR : Stretching vibrations at 3200–3400 cm<sup>−1</sup> (-OH) and 1580–1620 cm<sup>−1</sup> (C=N of oxadiazole) .
  • Elemental analysis : Matches calculated C, H, N, O percentages .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer :
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC50 determination .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. What strategies are employed to resolve conflicting biological activity data for oxadiazole derivatives like this compound?

  • Methodological Answer :
  • Stereochemical analysis : Use X-ray crystallography (e.g., SHELXL ) to confirm the configuration of the cyclobutyl group, as improper stereochemistry can alter binding affinity .
  • Assay optimization : Validate activity under varying pH, temperature, and co-solvent conditions to rule out false negatives/positives .
  • Metabolite profiling : LC-MS to detect degradation products or reactive intermediates that may interfere with assays .

Q. How can computational methods predict the bioactivity of this compound?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., bacterial dihydrofolate reductase). Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen-bonding patterns .
  • QSAR models : Train regression models using descriptors like LogP, topological polar surface area, and electrophilicity index to predict antimicrobial or cytotoxic potency .

Q. What crystallographic techniques are used to determine the stereochemistry of oxadiazole derivatives?

  • Methodological Answer :
  • Single-crystal X-ray diffraction :

Grow crystals via slow evaporation in ethanol/water mixtures.

Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

Refine structures with SHELXL , focusing on bond angles (e.g., C-N-O in oxadiazole ≈ 120°) and torsional parameters .

  • Electron density maps : Analyze residual density to confirm the absence of disorder in the cyclobutyl moiety .

Q. How do reaction conditions influence the stability of this compound during synthesis?

  • Methodological Answer :
  • Acidic/basic conditions : Avoid prolonged exposure to strong acids (e.g., H2SO4) or bases (e.g., NaOH), which can hydrolyze the oxadiazole ring .
  • Thermal stability : Decomposition occurs above 150°C; monitor via TGA or DSC to optimize storage (recommended: −20°C under inert gas) .

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